N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazepine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methanol, and various amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially affecting its biological activity.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized via the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is unique due to its benzothiazepine core and the specific arrangement of substituents, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5S/c1-32-20-11-9-17(27)13-18(20)28-25(30)15-29-19-6-4-5-7-23(19)35-24(14-26(29)31)16-8-10-21(33-2)22(12-16)34-3/h4-13,24H,14-15H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHICSWNEBRAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.